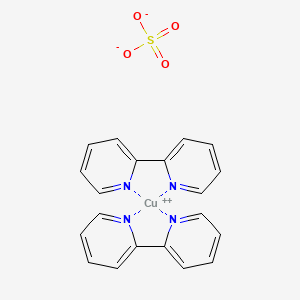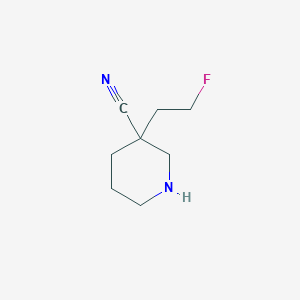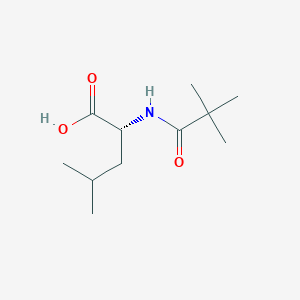
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid typically involves the chemical modification of precursor molecules through a series of reactions. One common method includes:
Amination Reactions: Introduction of the amino group to the precursor molecule.
Substitution Reactions: Replacement of specific functional groups to achieve the desired structure.
Acylation Reactions: Addition of the acyl group to form the final compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Batch Processing: Controlled reaction conditions in large reactors.
Continuous Flow Processing: Streamlined production with continuous input and output of reactants and products.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into oxidized derivatives.
Reduction: Reduction of functional groups to achieve different chemical states.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
- (2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid
- (2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid
Comparison: Compared to similar compounds, (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is unique due to its specific structural configuration and reactivity. This uniqueness contributes to its distinct applications and potential advantages in various fields of research and industry.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
OLZMLDKOPZADGZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


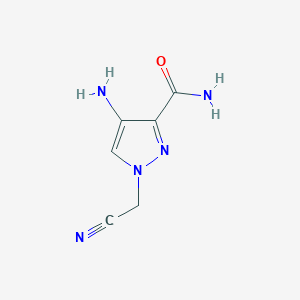
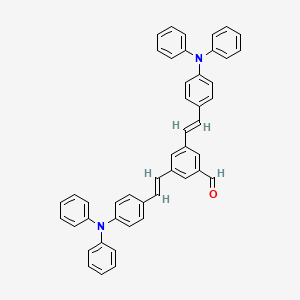
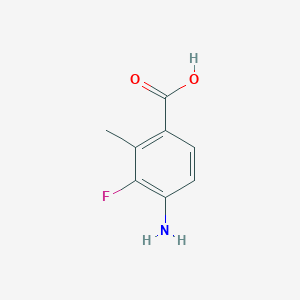
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
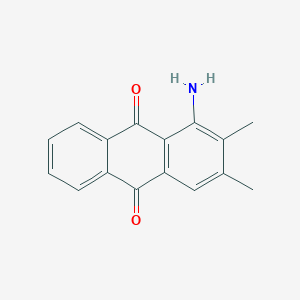
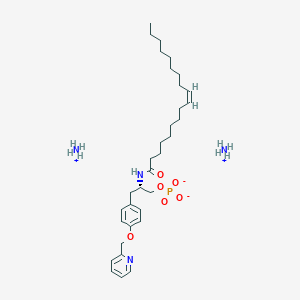

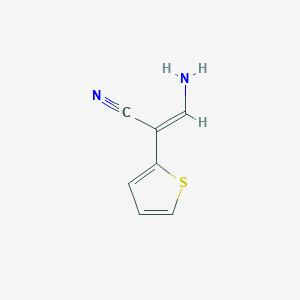

![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
